An In-depth Technical Guide to the Mechanism of Action of SB-612111
An In-depth Technical Guide to the Mechanism of Action of SB-612111
This technical guide provides a comprehensive overview of the molecular mechanism, pharmacological profile, and experimental validation of SB-612111, a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP).
Core Mechanism of Action
SB-612111, or [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol], is a selective, non-peptide competitive antagonist of the NOP receptor.[1][2] The NOP receptor, also known as the opioid receptor-like 1 (ORL-1), is a G-protein coupled receptor (GPCR) with a distinct pharmacology from the classical opioid receptors (mu, delta, and kappa).[3][4]
The primary mechanism of action of SB-612111 is to bind with high affinity to the NOP receptor, thereby preventing the binding of its endogenous ligand, the heptadecapeptide N/OFQ.[1][5] By occupying the receptor's binding site, SB-612111 effectively blocks the initiation of the downstream signaling cascade normally triggered by N/OFQ activation. This antagonism has been demonstrated to be competitive in nature, as increasing concentrations of SB-612111 produce a parallel rightward shift in the concentration-response curves of N/OFQ without reducing the maximum effect.[1][6] In functional assays, SB-612111 is intrinsically inactive, meaning it does not elicit a biological response on its own.[1]
NOP Receptor Signaling Pathway and SB-612111 Antagonism
The NOP receptor primarily couples to inhibitory G-proteins of the Gi/o family. Activation by N/OFQ initiates a signaling cascade with several key downstream effects:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1]
-
Modulation of Ion Channels: NOP receptor activation promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits voltage-gated Ca2+ channels, which collectively leads to neuronal hyperpolarization and reduced neurotransmitter release.[6][7]
SB-612111 competitively antagonizes all these N/OFQ-mediated effects.[1][6] It blocks N/OFQ-induced stimulation of [³⁵S]GTPγS binding, inhibits the N/OFQ-mediated decrease in cAMP accumulation, and prevents the activation of inwardly rectifying potassium currents.[1][6]
Quantitative Pharmacological Data
The potency and selectivity of SB-612111 have been extensively characterized through various in vitro and in vivo assays.
Table 1: Receptor Binding Affinities (Ki) of SB-612111
| Receptor | Species | Ki (nM) | Selectivity vs. NOP | Reference |
|---|---|---|---|---|
| NOP (ORL-1) | Human | 0.33 | - | [3][5][8] |
| Mu Opioid (MOP) | Human | 57.6 | 174-fold | [5][8][9] |
| Kappa Opioid (KOP) | Human | 160.5 | 486-fold | [5][8][9] |
| Delta Opioid (DOP) | Human | 2109 | 6391-fold |[5][8][9] |
Table 2: Functional Antagonist Potency of SB-612111
| Assay Type | Preparation | Parameter | Value | Reference |
|---|---|---|---|---|
| [³⁵S]GTPγS Binding | CHO(hNOP) Cell Membranes | pKB | 9.70 | [1] |
| cAMP Accumulation | CHO(hNOP) Cells | pKB | 8.63 | [1] |
| Isolated Tissue | Mouse/Rat Vas Deferens, Guinea Pig Ileum | pA₂ | 8.20 - 8.50 | [1] |
| N/OFQ-induced Hyperalgesia | Rat Carrageenan Model (in vivo) | ED₅₀ (i.v.) | 0.62 mg/kg | [3] |
| Anti-morphine Action of N/OFQ | Mouse Hot-Plate Test (in vivo) | ED₅₀ | 0.69 mg/kg |[3][10] |
Experimental Protocols
The characterization of SB-612111 involves several standard pharmacological assays.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of SB-612111 for the NOP receptor and its selectivity over other opioid receptors.
-
Methodology:
-
Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NOP receptor (CHO(hNOP)).[1]
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]N/OFQ) at a fixed concentration.
-
Competition: Increasing concentrations of the unlabeled competitor drug (SB-612111) are added to the incubation mixture.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Analysis: The concentration of SB-612111 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[1]
-
[³⁵S]GTPγS Binding Assays
-
Objective: To measure the functional consequence of receptor activation (G-protein coupling) and its antagonism by SB-612111.
-
Methodology:
-
Preparation: CHO(hNOP) cell membranes are prepared as described above.
-
Incubation: Membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, the agonist (N/OFQ), and varying concentrations of the antagonist (SB-612111).[1]
-
Reaction: Agonist binding activates the G-protein, promoting the exchange of GDP for [³⁵S]GTPγS.
-
Analysis: The amount of bound [³⁵S]GTPγS is measured via scintillation counting. Antagonist potency is determined by the degree to which SB-612111 shifts the N/OFQ concentration-response curve, from which the pKB is calculated.[1]
-
cAMP Accumulation Assays
-
Objective: To assess the effect of SB-612111 on the downstream signaling pathway involving adenylyl cyclase.
-
Methodology:
-
Cell Culture: Whole CHO(hNOP) cells are used.
-
Stimulation: Cells are pre-incubated with SB-612111, followed by stimulation with an adenylyl cyclase activator (e.g., forskolin) in the presence of N/OFQ.[1]
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a luciferase reporter gene assay.[11]
-
Analysis: The ability of SB-612111 to reverse the N/OFQ-mediated inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its antagonist potency (pKB).[1]
-
Summary of In Vivo Effects
The potent and selective NOP antagonism of SB-612111 translates into distinct in vivo pharmacological effects. In animal models, SB-612111 does not produce analgesic effects on its own but prevents N/OFQ-induced hyperalgesia.[2][3] It has also been shown to produce antidepressant-like effects in mouse models like the forced swimming and tail suspension tests.[12][13] These effects are reversed by the administration of N/OFQ, confirming that they are mediated by NOP receptor blockade.[10][13] Furthermore, SB-612111 has been investigated for its potential in reducing binge eating of high-fat diets and improving cerebral blood flow after traumatic brain injury.[4][14][15]
Conclusion
SB-612111 functions as a highly potent, selective, and competitive antagonist of the NOP receptor. Its mechanism of action involves the direct blockade of N/OFQ binding, leading to the inhibition of Gi/o-mediated signaling pathways, including the suppression of adenylyl cyclase and modulation of key ion channels. This profile has been rigorously quantified through a suite of in vitro pharmacological assays and is further supported by its specific and predictable effects in various in vivo models. The data collectively establish SB-612111 as a critical tool for elucidating the physiological roles of the N/OFQ-NOP system and as a potential therapeutic agent.
References
- 1. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB-612,111 - Wikipedia [en.wikipedia.org]
- 3. SB-612111 hydrochloride | NOP receptor antagonist | Probechem Biochemicals [probechem.com]
- 4. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SB-612111 | Benchchem [benchchem.com]
- 6. iris.unife.it [iris.unife.it]
- 7. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 8. rndsystems.com [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Pharmacological Characterization of the Nociceptin/Orphanin FQ Receptor Antagonist SB-612111 [(–)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: In Vivo Studies | Semantic Scholar [semanticscholar.org]
- 13. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury [frontiersin.org]
- 15. The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
